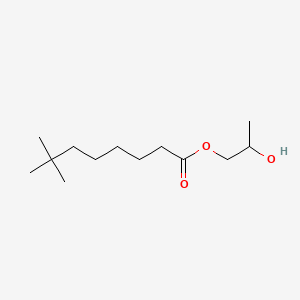
2-Hydroxypropyl neodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxypropyl neodecanoate is an organic compound with the molecular formula C13H26O3. It is a neodecanoate ester, which is often used in various industrial applications due to its unique chemical properties. This compound is known for its stability and versatility, making it a valuable component in the production of coatings, surfactants, and other chemical products .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxypropyl neodecanoate typically involves the ring-opening reaction of epichlorohydrin with neodecanoic acid. This reaction is catalyzed by tetramethylammonium chloride and occurs in a microreaction system. The process involves two stages: the initial reaction at 110°C in a microreactor, followed by a secondary reaction at 90°C in a stirred reactor. This method enhances selectivity and reduces energy consumption .
Industrial Production Methods: In industrial settings, the production of this compound is optimized to achieve high conversion rates and efficient utilization of reactants. The process often includes steps to control side reactions and improve yield, such as maintaining specific temperature ranges and reducing the concentration of inorganic chlorine in the reaction system .
化学反応の分析
Types of Reactions: 2-Hydroxypropyl neodecanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions include various alcohols, ketones, and substituted esters, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Hydroxypropyl neodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Its biocompatibility makes it suitable for use in medical devices and pharmaceutical formulations.
作用機序
The mechanism of action of 2-hydroxypropyl neodecanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release neodecanoic acid and 2-hydroxypropyl alcohol, which can then participate in further biochemical reactions. The compound’s hydrophobic nature allows it to interact with lipid membranes, enhancing its utility in drug delivery and other applications .
類似化合物との比較
2-Hydroxypropyl methacrylate: Used in the production of hydrogels and coatings.
2-Hydroxypropyl acrylate: Employed in the synthesis of polymers and resins.
2-Hydroxypropyl cyclodextrin: Utilized in drug delivery and as a solubilizing agent.
Uniqueness: 2-Hydroxypropyl neodecanoate stands out due to its unique combination of hydrophobic and hydrophilic properties, making it highly versatile in various applications. Its stability and reactivity under mild conditions further enhance its utility in industrial and research settings .
生物活性
2-Hydroxypropyl neodecanoate is an ester derived from neodecanoic acid and 2-hydroxypropanol. This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals, cosmetics, and as a surfactant. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.
- Molecular Formula : C13H26O3
- Molecular Weight : 230.34 g/mol
- Structure : The compound features a hydroxy group and an ester functional group, which contribute to its solubility and reactivity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several important properties:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, making it suitable for use in disinfectants and preservatives. Its effectiveness against a range of bacteria and fungi has been documented, suggesting potential applications in healthcare settings for infection control .
- Skin Compatibility : The compound has been evaluated for dermal compatibility. It shows low irritation potential, which is critical for its use in cosmetic formulations. A study reported that formulations containing this ester did not induce significant skin irritation in clinical trials, indicating its safety for topical applications .
- Biodegradability : Environmental assessments have indicated that this compound is biodegradable under aerobic conditions. This property is essential for reducing the environmental impact of products containing this compound .
Antimicrobial Efficacy
A comparative study measured the antimicrobial efficacy of various compounds, including this compound. The results demonstrated that it effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, at concentrations as low as 0.5% .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5% |
| Escherichia coli | 0.5% |
| Candida albicans | 1.0% |
Skin Irritation Studies
Clinical evaluations involving human subjects tested the skin irritation potential of formulations containing this compound. The findings indicated no significant irritation or allergic reactions, supporting its use in cosmetic products .
Case Study 1: Use in Antimicrobial Formulations
In a hospital setting, a formulation containing this compound was used as part of an infection control strategy. The formulation significantly reduced microbial load on surfaces compared to standard disinfectants, showcasing its potential as an effective antimicrobial agent .
Case Study 2: Cosmetic Applications
A leading cosmetic company incorporated this compound into a moisturizing lotion aimed at sensitive skin. Post-market surveillance indicated high consumer satisfaction with minimal reports of adverse reactions, reinforcing the compound's safety profile for dermal applications .
特性
CAS番号 |
71880-79-0 |
|---|---|
分子式 |
C13H26O3 |
分子量 |
230.34 g/mol |
IUPAC名 |
2-hydroxypropyl 7,7-dimethyloctanoate |
InChI |
InChI=1S/C13H26O3/c1-11(14)10-16-12(15)8-6-5-7-9-13(2,3)4/h11,14H,5-10H2,1-4H3 |
InChIキー |
FKJCCFRFRZONNO-UHFFFAOYSA-N |
正規SMILES |
CC(COC(=O)CCCCCC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















